molecular formula C15H23NOS B14317677 3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol CAS No. 109140-21-8

3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol

Cat. No.: B14317677
CAS No.: 109140-21-8
M. Wt: 265.4 g/mol
InChI Key: SFLCTKUTPODWQY-UHFFFAOYSA-N
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Description

3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol is an organic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a dipropylamino group attached to a dihydrobenzothiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol typically involves the reaction of a suitable benzothiopyran precursor with dipropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol involves its interaction with specific molecular targets and pathways. The dipropylamino group plays a crucial role in its activity, allowing it to interact with enzymes and receptors in biological systems. The compound may modulate various signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dipropylamino)-3,4-dihydro-2H-1-benzothiopyran-5-ol is unique due to its benzothiopyran ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups but different core structures .

Properties

CAS No.

109140-21-8

Molecular Formula

C15H23NOS

Molecular Weight

265.4 g/mol

IUPAC Name

3-(dipropylamino)-3,4-dihydro-2H-thiochromen-5-ol

InChI

InChI=1S/C15H23NOS/c1-3-8-16(9-4-2)12-10-13-14(17)6-5-7-15(13)18-11-12/h5-7,12,17H,3-4,8-11H2,1-2H3

InChI Key

SFLCTKUTPODWQY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1CC2=C(C=CC=C2SC1)O

Origin of Product

United States

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